molecular formula C14H11FO2 B6377695 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% CAS No. 1261918-79-9

5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%

Cat. No. B6377695
CAS RN: 1261918-79-9
M. Wt: 230.23 g/mol
InChI Key: BYBUAZMQWJHIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% (FMPF) is a chemical compound with a wide range of applications in the scientific research field. It is commonly used in biochemical, physiological, and pharmaceutical research due to its unique properties. FMPF is a phenolic compound, which is a type of organic compound that contains a hydroxyl group (-OH) attached to a benzene ring. Due to its unique structure, FMPF has a wide range of applications in a variety of scientific fields.

Scientific Research Applications

5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It is commonly used as a reagent in biochemical, physiological, and pharmaceutical research. 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is also used in the synthesis of other compounds, such as 5-fluoro-2-methyl-4-formylphenol and 5-fluoro-2-methyl-4-formylphenol-3-carboxylic acid. In addition, 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% has been used in the synthesis of various drugs, such as the anticonvulsant drug lamotrigine.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450. Cytochrome P450 is a family of enzymes that play a role in the metabolism of drugs and other substances in the body. By inhibiting the enzyme, 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is thought to have an effect on the absorption, distribution, and metabolism of drugs and other substances in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% are not yet fully understood. However, studies have shown that 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% may have anti-inflammatory and anti-cancer effects. In addition, 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% has several advantages and limitations for lab experiments. One of the main advantages of using 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is that it is highly efficient and yields a high purity of 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% (95%) in a short amount of time. In addition, 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is relatively inexpensive and easy to obtain. However, one of the main limitations of using 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is that it is not yet fully understood, so its effects on the body are not yet fully understood.

Future Directions

There are several future directions for 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% research. One of the main areas of research is to further understand the biochemical and physiological effects of 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%. In addition, further research could be done to explore the potential therapeutic applications of 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, such as its anti-inflammatory and anti-cancer effects. Finally, research could be done to explore the potential of 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% as an inhibitor of the enzyme cytochrome P450.

Synthesis Methods

5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is synthesized through a nucleophilic aromatic substitution reaction between 4-fluorophenylmagnesium bromide and 2-formylphenol. The reaction is carried out in an organic solvent, such as dichloromethane, in the presence of a base, such as potassium carbonate. This reaction is known to be highly efficient and yields a high purity of 5-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% (95%) in a short amount of time.

properties

IUPAC Name

4-(2-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-5-12(13(15)6-9)10-3-4-11(8-16)14(17)7-10/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBUAZMQWJHIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685084
Record name 2'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-4-methylphenyl)-2-formylphenol

CAS RN

1261918-79-9
Record name 2'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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